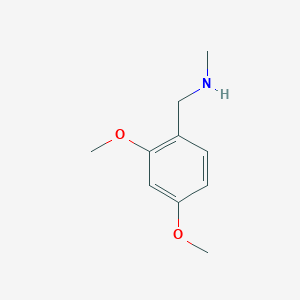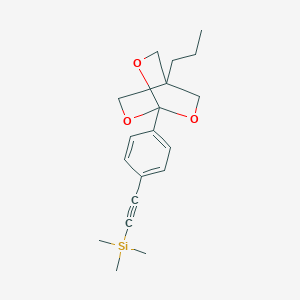
Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
説明
Synthesis Analysis
The synthesis of complex silanes often involves protecting groups to control reactivity and selectivity. A relevant approach includes the use of triorganyl(2,4,6-trimethoxyphenyl)silanes, which serve as reagents in various synthetic routes, offering a glimpse into the methodology that could be applied to synthesize the complex silane (Popp et al., 2007). These procedures highlight the importance of protecting groups in the synthesis of intricate silane derivatives.
Molecular Structure Analysis
The molecular structure of silanes can be quite intricate, involving various functional groups attached to the silicon atom. For example, the crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane provides insights into the spatial arrangement of substituents around the silicon centers, which is crucial for understanding the reactivity and properties of these compounds (Wappelhorst et al., 2023).
Chemical Reactions and Properties
The reactivity of silanes can lead to various chemical transformations. For instance, tris(trimethylsilyl)silyl radicals can induce bicyclization of 1,6-dienes and 1,6-enynes, yielding products with silabicyclo[3.3.0]octane structures (Miura et al., 1992). Such reactions exemplify the chemical behavior of silanes under radical conditions.
Physical Properties Analysis
The physical properties of silanes, such as solubility, boiling point, and stability, are influenced by their molecular structure. While specific data on “Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-” is not readily available, the study of related compounds like octakis(trimethylsilyl)cyclotetrasilane offers insights into the stability and structural features of silane derivatives (Chen & Gaspar, 1982).
Chemical Properties Analysis
Silanes exhibit a wide range of chemical properties, including reactivity towards hydroboration, silylation, and cycloaddition reactions. The hydroboration of bis(trimethylsilylethynyl)silanes with 9-borabicyclo[3.3.1]nonane, for example, demonstrates unique pathways to 1-sila-3-cyclopentenes, highlighting the chemical versatility of silanes (Wrackmeyer et al., 2003).
科学的研究の応用
Protective Groups in Synthesis
Silane compounds have been explored as protective groups for silicon, facilitating the selective cleavage of these groups under mild conditions. This property enables the synthesis of various chemically useful chlorosilanes and highlights the silylation potential of these compounds with O-, N-, and S-nucleophiles, offering both chemo- and regioselectivity (Popp et al., 2007).
Corrosion Protection
Silane coatings have demonstrated significant efficacy in protecting copper against corrosion. The structure of the silane molecule plays a crucial role in its protective performance, with certain silane coatings showing enhanced resistance and persistence against oxidation reactions on copper surfaces (Zucchi et al., 2004).
Polymer Synthesis
Unsaturated (organyl)trimethylsilanes have been used for the laser-induced chemical vapor deposition of organosilicon polymers. This innovative approach to polymerization involves UV excitation leading to the formation of solid films of polymers, demonstrating a unique method for creating advanced materials (Pola et al., 2001).
Organic Electronics
Silane compounds serve as intermediates in the synthesis of functionalized electronic materials. For example, the tin-mediated cyclization of (o-Alkynylphenyl)silane into stannylbenzosiloles allows for the modular synthesis of compounds with potential applications in organic light emitting devices and photovoltaic cells (Ilies et al., 2008).
Safety And Hazards
Safety data for Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- is not explicitly available. However, as with any silane compound, precautions should be taken:
- Flammability : Silanes can be flammable.
- Toxicity : Silicon-containing compounds may pose health risks.
- Handling : Proper protective equipment and ventilation are essential during handling.
将来の方向性
Research avenues for Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- include:
- Synthetic Optimization : Develop efficient synthetic routes.
- Applications : Investigate potential applications in materials science, catalysis, or surface modification.
- Safety Assessment : Conduct toxicity studies and evaluate safety profiles.
特性
IUPAC Name |
trimethyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3Si/c1-5-11-18-13-20-19(21-14-18,22-15-18)17-8-6-16(7-9-17)10-12-23(2,3)4/h6-9H,5,11,13-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLJQWIMQVSUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148628 | |
| Record name | Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- | |
CAS RN |
108613-97-4 | |
| Record name | Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108613974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



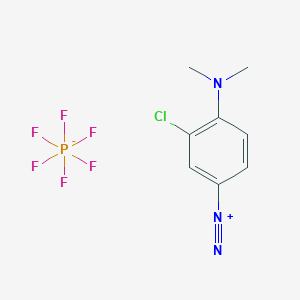
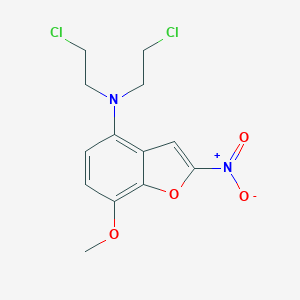

![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)

![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)
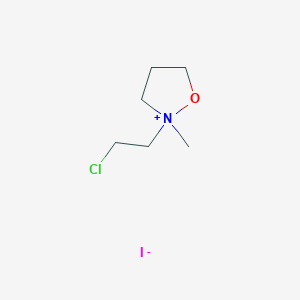
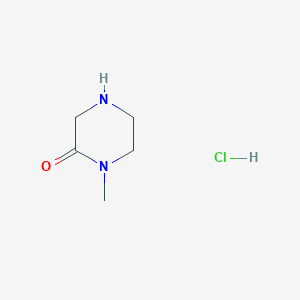

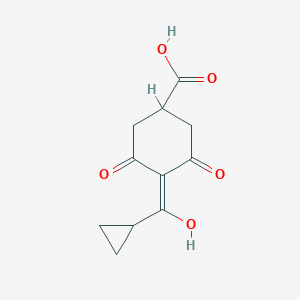

![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)

